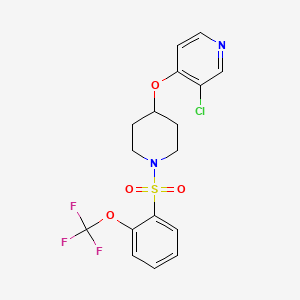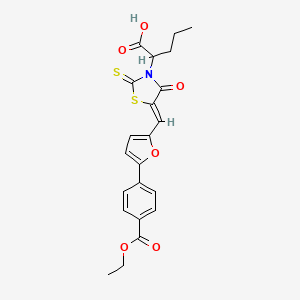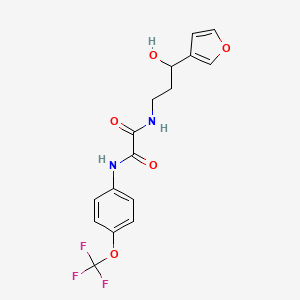
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by the presence of a five-membered heterocyclic ring. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various types of reactions, including condensation reactions, as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Disorder Treatment
One application of compounds similar to (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is found in structural analysis. For example, isomorphous methyl- and chloro-substituted small heterocyclic analogues, which share some structural similarities, were studied to understand the effects of substituent variation and disorder in crystal structures. The compounds demonstrated extensive disorder, which, when treated, significantly improved the structural description, indicating the importance of disorder treatment in crystallography and potentially aiding in the analysis of compounds like the one (Swamy et al., 2013).
Synthesis and Crystallographic Study
Another area of application involves the synthesis of structurally complex compounds for detailed crystallographic analysis. For instance, compounds with structural features akin to (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone were synthesized and subjected to X-ray diffraction studies. These studies, coupled with density functional theory (DFT) calculations, revealed insights into the molecular structures, electrostatic potential, and molecular orbitals of the compounds. This suggests the potential for similar analytical applications for the compound , highlighting its relevance in the field of molecular structure analysis (Huang et al., 2021).
Coordination Chemistry and Ligand Design
Compounds structurally related to (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone have been used to explore coordination chemistry with various metals, leading to the synthesis of new coordination polymers. These studies not only provide insights into the binding capabilities of such ligands but also pave the way for the development of materials with potential applications in catalysis, molecular recognition, or optical properties (Jin et al., 2019).
Wirkmechanismus
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its biological target. For example, some imidazole-containing compounds have been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Zukünftige Richtungen
Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs based on these structures . Future research could focus on optimizing the synthesis of these compounds and exploring their potential applications in various therapeutic areas.
Eigenschaften
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)17-5-7-26-19(11-17)30-18-6-9-28(13-18)20(29)16-3-1-15(2-4-16)12-27-10-8-25-14-27/h1-5,7-8,10-11,14,18H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRURUIYIZBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
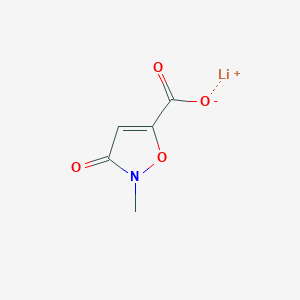
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2635424.png)
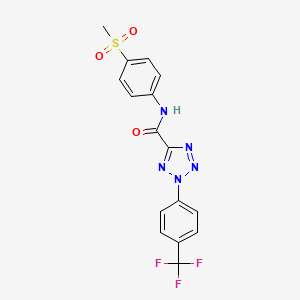
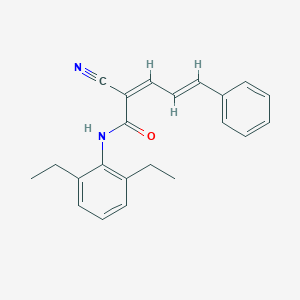
![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)


![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)
